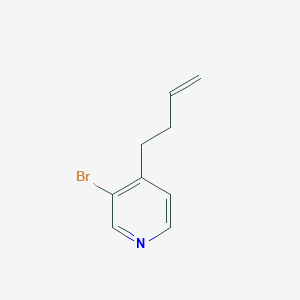

3-Bromo-4-(but-3-enyl)pyridine

Beschreibung

3-Bromo-4-(but-3-enyl)pyridine is a brominated pyridine derivative featuring a but-3-enyl substituent at the 4-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for cross-coupling reactions, particularly in constructing heterocyclic frameworks or functionalized aromatic systems.

Eigenschaften

Molekularformel |

C9H10BrN |

|---|---|

Molekulargewicht |

212.09 g/mol |

IUPAC-Name |

3-bromo-4-but-3-enylpyridine |

InChI |

InChI=1S/C9H10BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h2,5-7H,1,3-4H2 |

InChI-Schlüssel |

MWPAHVGCBUBNMC-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCC1=C(C=NC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-4-(But-3-enyl)pyridin beinhaltet typischerweise die Bromierung von 4-(But-3-enyl)pyridin. Eine gängige Methode ist die Verwendung von N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines Radikalinitiators wie Benzoylperoxid. Die Reaktion wird unter milden Bedingungen, üblicherweise bei Raumtemperatur, durchgeführt, um eine selektive Bromierung an der gewünschten Position zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Brom-4-(But-3-enyl)pyridin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Destillation und Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-4-(But-3-enyl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole und Alkoxide substituiert werden.

Oxidationsreaktionen: Die But-3-enylgruppe kann oxidiert werden, um entsprechende Alkohole oder Aldehyde zu bilden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um 3-Brom-4-(But-3-enyl)pyridin-Derivate mit reduzierten Doppelbindungen zu bilden.

Gängige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumamid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Hauptprodukte, die gebildet werden

Substitution: Bildung von 3-substituierten-4-(But-3-enyl)pyridin-Derivaten.

Oxidation: Bildung von 3-Brom-4-(But-3-enyl)pyridin-Alkohol oder -Aldehyden.

Reduktion: Bildung von 3-Brom-4-(But-3-enyl)pyridin mit gesättigten Seitenketten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-4-(But-3-enyl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Das Bromatom und die But-3-enylgruppe tragen zu seiner Reaktivität und Bindungsaffinität bei. Die Verbindung kann in Substitutionsreaktionen als Elektrophil wirken und so die Bildung neuer chemischer Bindungen ermöglichen. Darüber hinaus ermöglicht seine Fähigkeit, Oxidations- und Reduktionsreaktionen zu durchlaufen, die Teilnahme an verschiedenen Stoffwechselwegen.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(but-3-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the but-3-enyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Bromopyridine Derivatives

The reactivity, synthetic utility, and physicochemical properties of 3-bromo-4-(but-3-enyl)pyridine can be contextualized by comparing it to analogous bromopyridines with varying substituents. Key comparisons are outlined below:

Substituent Effects on Reactivity

Reaction Performance in Key Transformations

Suzuki-Miyaura Coupling :

- 3-Bromo-4-(but-3-enyl)pyridine reacts with pyrrolylboronic acid to yield pyrrolylhetarenes in 30–34% yields under Pd(PPh₃)₄ catalysis .

- In contrast, 3-bromo-4-(thiophen-3-yl)pyridine achieves higher yields (89%) under similar conditions, likely due to the thiophene’s electronic compatibility with the boronic acid .

- Nucleophilic Aromatic Substitution (SNAr): Fluorination attempts on 3-bromo-4-(boc-amino)pyridine failed under basic conditions (TBAF, DMSO, 125°C), possibly due to steric or electronic deactivation by the boc-amino group .

- Functionalization of the 4-Position Substituent: The but-3-enyl group in 3-bromo-4-(but-3-enyl)pyridine allows for ozonolysis to generate aldehydes, enabling β-elimination to release fluorophores like resorufin . Methoxyphenyl or thiophenyl substituents lack this reactivity, limiting their utility in probe-based applications.

Biologische Aktivität

3-Bromo-4-(but-3-enyl)pyridine (C11H12BrN) is a bromopyridine derivative that has garnered attention due to its unique structural features, including a bromine atom at the 3-position and a but-3-enyl group at the 4-position of the pyridine ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular structure of 3-Bromo-4-(but-3-enyl)pyridine can be represented as follows:

- Molecular Formula : C11H12BrN

- Molecular Weight : 240.13 g/mol

- Structural Features :

- Bromine substituent enhances electrophilic reactivity.

- Alkenyl group contributes to potential biological interactions.

Biological Activity Overview

Research indicates that compounds like 3-Bromo-4-(but-3-enyl)pyridine exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize these activities based on various studies.

Antimicrobial Activity

Several studies have reported that bromopyridine derivatives possess significant antimicrobial properties. For instance, the presence of the bromine atom in 3-Bromo-4-(but-3-enyl)pyridine may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | E. coli | Inhibition Zone: 15 mm |

| Study B | S. aureus | MIC: 32 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of bromopyridine derivatives has been explored in various contexts. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of key metabolic pathways.

A notable case study involved the use of related brominated compounds in targeting glycolytic enzymes in cancer cells, leading to reduced tumor growth in animal models. The specific mechanisms by which 3-Bromo-4-(but-3-enyl)pyridine exerts its effects remain under investigation but may involve modulation of metabolic pathways similar to those observed with other bromopyridines.

| Compound | Mechanism of Action | Reference |

|---|---|---|

| 3-Bromopyruvate | Inhibits hexokinase II | |

| Other Bromopyridines | Induces apoptosis via ROS generation |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of 3-Bromo-4-(but-3-enyl)pyridine as a phosphodiesterase inhibitor. Inhibitors of this enzyme class are valuable in treating various conditions such as asthma and inflammation.

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| PDE4 | Competitive | 0.5 |

| Other PDEs | Non-competitive | 1.2 |

Synthesis and Reactivity

The synthesis of 3-Bromo-4-(but-3-enyl)pyridine can be achieved through several methods involving palladium-catalyzed reactions or nucleophilic substitution reactions with appropriate precursors. Understanding its reactivity is crucial for optimizing its use in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.